N-(4-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
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Overview
Description
N-{4-[4-(PYRIDIN-2-YLMETHYL)PIPERAZIN-1-YLSULFONYL]PHENYL}ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a pyridine moiety, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(PYRIDIN-2-YLMETHYL)PIPERAZIN-1-YLSULFONYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-(pyridin-2-ylmethyl)piperazine with 4-chlorobenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(PYRIDIN-2-YLMETHYL)PIPERAZIN-1-YLSULFONYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-{4-[4-(PYRIDIN-2-YLMETHYL)PIPERAZIN-1-YLSULFONYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[4-(PYRIDIN-2-YLMETHYL)PIPERAZIN-1-YLSULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- N-(Pyridin-2-ylmethyl)acetamide hydrochloride
Uniqueness
N-{4-[4-(PYRIDIN-2-YLMETHYL)PIPERAZIN-1-YLSULFONYL]PHENYL}ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to form stable complexes with enzymes and receptors makes it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C18H22N4O3S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C18H22N4O3S/c1-15(23)20-16-5-7-18(8-6-16)26(24,25)22-12-10-21(11-13-22)14-17-4-2-3-9-19-17/h2-9H,10-14H2,1H3,(H,20,23) |
InChI Key |
BQLSNRSRVOEUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=N3 |
Origin of Product |
United States |
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